4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide
Description
4-Methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl group at the 4-position, and a 6-methylpyridin-2-yl substituent on the sulfonamide nitrogen.
Properties
IUPAC Name |
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-9-6-7-11(8-12(9)16(17)18)21(19,20)15-13-5-3-4-10(2)14-13/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRQTMASMDOPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 4-methylbenzenesulfonamide to introduce the nitro group at the 3-position.
Coupling Reaction: The coupling of the nitrated product with 6-methyl-2-aminopyridine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemistry
In chemical research, 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions, including:
- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with palladium catalysts.
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .
Biology
The compound is being investigated for its potential biological activities, specifically:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
- Anticancer Activity : Research is ongoing to determine its efficacy in inhibiting cancer cell proliferation through interaction with specific molecular targets .
Medicine
In medicinal chemistry, 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is explored as a pharmaceutical intermediate. Its unique functional groups may enable it to act on various biological pathways, making it a candidate for drug development aimed at treating diseases like cancer or infections .
-
Antimicrobial Study :
A study published in MDPI examined the antimicrobial properties of various sulfonamides, including 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics . -
Cancer Research :
In another study focused on cancer therapeutics, researchers synthesized derivatives of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide and evaluated their cytotoxic effects on cancer cell lines. The findings demonstrated that certain derivatives exhibited enhanced potency compared to the parent compound . -
Synthetic Methodology :
A comprehensive investigation into the synthetic pathways for this compound revealed that optimizing reaction conditions (such as temperature and solvent) significantly improved yield and purity. This work underscores the importance of precise synthetic techniques in advancing research applications .
Mechanism of Action
The mechanism of action of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MP-A08 (4-Methyl-N-[2-[[2-[(4-Methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structural Differences: MP-A08 features a bis-sulfonamide structure with an iminomethyl linker, whereas 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide has a simpler monosulfonamide scaffold with a nitro group and pyridinyl substituent.
- Activity: MP-A08 is a dual SphK1/SphK2 inhibitor (Ki = 27 μM and 7 μM, respectively), acting via ATP-competitive binding .
4-Methyl-N-(1-Phenylbut-3-en-2-yl)benzenesulfonamide
- Structural Differences : This compound lacks the nitro group and pyridinyl moiety, instead incorporating a phenylbutenyl group.
- Synthesis : Prepared via Grignard addition to an imine precursor (General Procedure F) , contrasting with microwave-assisted methods used for pyridinyl-containing analogs .
Chalcone-Based Pyridinyl Derivatives
- Examples : 3,4-Bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione and related compounds .
- Activity : These derivatives exhibit antibacterial, antifungal, and plant growth regulator (PGR) activities. The pyridinyl group enhances solubility and bioactivity, similar to the target compound. However, the absence of a sulfonamide group in these derivatives limits direct functional comparison .
Amino-Substituted Sulfonamides
- Examples: 4-Amino-N-(6-amino-3-pyridinyl)benzenesulfonamide and zinc complexes .
- Key Differences: Amino groups at the 4-position contrast with the nitro group in the target compound. The nitro group may increase electrophilicity, influencing reactivity in synthetic pathways or interactions with biological targets .
4-Methyl-N-(2-Methylsulfanylethyl)-3-Nitrobenzenesulfonamide
- Structural Similarities : Shares the 3-nitrobenzenesulfonamide core but replaces the pyridinyl group with a methylsulfanylethyl chain.
Comparative Data Table
Key Research Findings and Implications
- Nitro Group Impact: The 3-nitro substituent in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites (e.g., SphK1/2) compared to amino or methyl analogs .
- Synthesis Trends : Microwave-assisted methods (used for pyridinyl-containing compounds ) offer efficiency advantages over traditional Grignard or condensation routes .
Biological Activity
The compound 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide (CAS No. 2836753) is a sulfonamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H13N3O4S
- Molecular Weight : 293.33 g/mol
- CAS Number : 2836753
Structure
The compound features a sulfonamide group attached to a nitro-substituted benzene ring and a pyridine moiety, which may influence its biological interactions and mechanisms of action.
Anti-inflammatory Effects
Sulfonamide compounds have been documented to possess anti-inflammatory properties. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. Research indicates that derivatives similar to 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Inhibition of Lipoxygenases : A study highlighted the role of related compounds in inhibiting lipoxygenases, which are implicated in various inflammatory diseases. The findings suggest potential applications in treating conditions like asthma and cardiovascular diseases .
- Antitumor Activity : Some sulfonamide derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells. While direct studies on 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide are scarce, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines .
- Diabetes Management : Research has pointed to the involvement of lipoxygenase pathways in diabetes development. Compounds that inhibit these pathways may help manage diabetic complications, suggesting that 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide could be explored for similar applications .
Data Table: Comparative Biological Activities of Sulfonamide Derivatives
Q & A
Q. What are the established synthetic routes for 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide, and what key reaction parameters influence yield and purity?
The synthesis typically involves condensation reactions between sulfonamide precursors and substituted pyridine derivatives. Key steps include:
- Refluxing 3-nitrobenzenesulfonamide with 6-methylpyridin-2-amine in phosphorous oxychloride, followed by neutralization and recrystallization .
- Optimization of solvent choice (e.g., dimethylformamide or acetonitrile) and temperature control (room temperature to reflux) to enhance reaction efficiency .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions, with pyridine protons appearing as distinct downfield signals .
- X-ray Diffraction (XRD): Resolves torsional angles (e.g., -60.4° at the S–N bond) and dihedral angles between aromatic rings, critical for understanding conformational flexibility .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 404.52 g/mol for analogous structures) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should include:
- Thermal Stability: Heating the compound in DMSO or aqueous buffers at 25–60°C, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis: Testing in acidic (pH 2–4) and basic (pH 8–10) conditions to identify labile bonds (e.g., sulfonamide or nitro groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed between this compound and structural analogs?
- Perform side-by-side bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity) to compare analogs with variations in pyridine/thiazole substituents .
- Analyze crystallographic data to correlate bioactivity with conformational differences (e.g., anti vs. syn orientation of nitro groups) .
Q. What computational approaches are suitable for predicting the compound’s binding modes with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX), focusing on sulfonamide-Zn coordination and π-π stacking with pyridine .
- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent to evaluate entropy-driven interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
- Systematic Substituent Variation: Replace the 6-methylpyridine group with thiazole or morpholine rings to assess impact on potency and selectivity .
- In Vitro Screening: Test analogs against cancer cell lines (e.g., MCF-7) with IC determination and toxicity profiling in non-cancerous cells .
Methodological Considerations
Q. What experimental design considerations are critical when assessing the compound’s reactivity with nucleophiles or electrophiles?
- Solvent Selection: Use polar aprotic solvents (e.g., N-methylpyrrolidone) to stabilize transition states in nucleophilic aromatic substitution .
- Stoichiometric Control: Maintain a 1:1 molar ratio of sulfonamide to electrophile (e.g., alkyl halides) to minimize side reactions .
Q. What strategies are effective in overcoming solubility challenges during biological testing?
- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without compromising cell viability .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to improve bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
